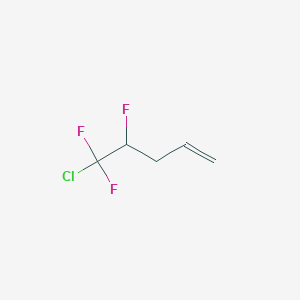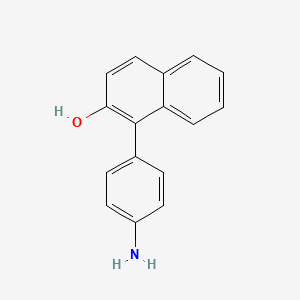
1-(4-Aminophenyl)naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminophenyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols It is characterized by the presence of an aminophenyl group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)naphthalen-2-ol typically involves the reaction of 4-aminophenol with naphthalen-2-ol under specific conditions. One common method includes the use of a diazonium coupling reaction, where 4-aminophenol is first converted to a diazonium salt, which then reacts with naphthalen-2-ol to form the desired product . The reaction is usually carried out in an alkaline medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazonium coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions: 1-(4-Aminophenyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinone derivatives, reduced amines, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1-(4-Aminophenyl)naphthalen-2-ol has been extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Aminophenyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it binds to metal ions, causing a change in fluorescence properties that can be detected visually or instrumentally . In biological systems, it may interact with cellular components, leading to various biochemical effects.
類似化合物との比較
- 1-(2-Aminophenyl)naphthalen-2-ol
- 1-(3-Aminophenyl)naphthalen-2-ol
- 1-(4-Methoxyphenyl)naphthalen-2-ol
Comparison: 1-(4-Aminophenyl)naphthalen-2-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to its isomers, it may exhibit different fluorescence properties and reactivity towards certain reagents, making it particularly useful in specific applications such as metal ion detection and dye synthesis .
特性
CAS番号 |
89961-43-3 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
1-(4-aminophenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H13NO/c17-13-8-5-12(6-9-13)16-14-4-2-1-3-11(14)7-10-15(16)18/h1-10,18H,17H2 |
InChIキー |
APCNSIDJFNEAEU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=CC=C(C=C3)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



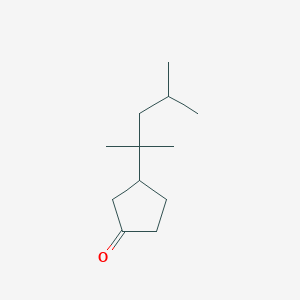

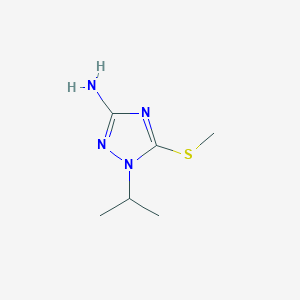
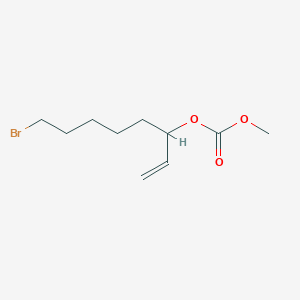
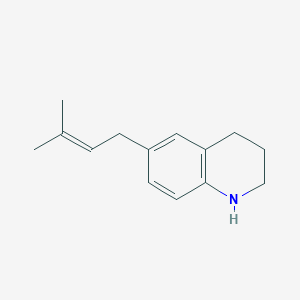
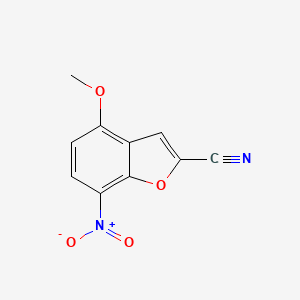
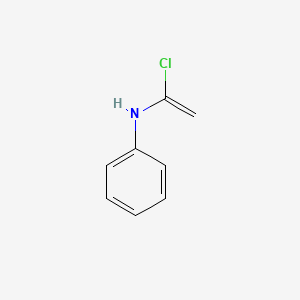
![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)
![[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea](/img/structure/B14392075.png)
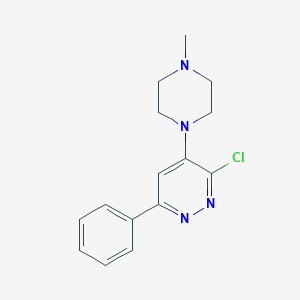
![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)
![3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14392091.png)
